molecular formula C7H7BrFN3 B13703881 1-(2-Bromo-6-fluorophenyl)guanidine

1-(2-Bromo-6-fluorophenyl)guanidine

Cat. No.: B13703881
M. Wt: 232.05 g/mol
InChI Key: MYZBNTBGKBCBKY-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position on the phenyl ring, which is attached to a guanidine moiety. The unique substitution pattern on the phenyl ring imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-fluoroaniline with cyanamide in the presence of a base, such as sodium hydroxide, to form the desired guanidine derivative. The reaction is typically carried out in an organic solvent, such as ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters, such as temperature, solvent, and reaction time. Additionally, purification techniques, such as recrystallization or chromatography, may be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluorophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide may yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide may produce oxidized guanidine derivatives .

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)guanidine involves its interaction with specific molecular targets. In biological systems, the compound may exert its effects by binding to bacterial cell membranes, disrupting their integrity, and leading to cell death. The presence of the bromine and fluorine atoms enhances the compound’s ability to penetrate bacterial cells and inhibit their growth . Additionally, the guanidine moiety may interact with enzymes or other proteins, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-6-fluorophenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms on the phenyl ring enhances its reactivity and antimicrobial activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7BrFN3

Molecular Weight

232.05 g/mol

IUPAC Name

2-(2-bromo-6-fluorophenyl)guanidine

InChI

InChI=1S/C7H7BrFN3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

MYZBNTBGKBCBKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N=C(N)N)F

Origin of Product

United States

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